molecular formula C6H7NO2 B1346937 3-Methoxy-2(1H)-pyridone CAS No. 20928-63-6

3-Methoxy-2(1H)-pyridone

Cat. No. B1346937
CAS RN: 20928-63-6
M. Wt: 125.13 g/mol
InChI Key: LKIMDXQLHFCXQF-UHFFFAOYSA-N
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Description

3-Methoxy-2(1H)-pyridone is a chemical compound with the linear formula C6H7NO2 . It is available in powder form and its color ranges from white to brown .

Scientific Research Applications

Electrophilic Substitution and Nitration

  • 3-Methoxy-2(1H)-pyridone undergoes nitration as its conjugate acid, which is important in heteroaromatic compound studies. This reaction mechanism has implications in the synthesis of complex organic molecules (Katritzky, Tarhan, & Suna Tarhan, 1970).

Tautomeric Equilibria Studies

  • The compound plays a role in understanding the tautomeric equilibria between different forms of pyridones. This is significant in the study of solvent effects and structural influences in chemistry (Ajaj et al., 2014).

Cancer Research

  • This compound derivatives have been explored in the development of MET inhibitors, which are vital in cancer treatment, particularly for MET-dependent tumors (She et al., 2014).

Synthesis of Alkaloids

Molecular Sensor Development

  • Its derivatives have been used in the development of fluorescent probes for detecting ions like Zn2+, which is crucial in biochemistry and molecular biology (Hagimori et al., 2011).

Coordination Chemistry

  • This compound and its derivatives are significant in the coordination chemistry of various metals, playing a role in the synthesis of metal complexes (Rawson & Winpenny, 1995).

Antimicrobial and Antioxidant Activities

  • Some derivatives of this compound exhibit antimicrobial and antioxidant activities, which is valuable in the development of new therapeutic agents (Xiao et al., 2014).

Safety and Hazards

3-Methoxy-2(1H)-pyridone is classified under Skin Corrosion/Irritation Category 2, Serious Eye Damage/Eye Irritation Category 2, and Specific target organ toxicity - (single exposure) Category 3 . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Mechanism of Action

Mode of Action

It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-methoxypyridin-2-ol are not well-studied. Therefore, it is difficult to outline its impact on bioavailability. Generally, these properties would determine how well the compound is absorbed into the body, how it is distributed among tissues, how it is metabolized, and how it is excreted .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-methoxypyridin-2-ol. Factors such as temperature, pH, and the presence of other substances could potentially affect how the compound interacts with its targets and how stable it remains in various environments .

properties

IUPAC Name

3-methoxy-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-9-5-3-2-4-7-6(5)8/h2-4H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIMDXQLHFCXQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80175088
Record name 3-Methoxy-2-pyridone
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Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20928-63-6
Record name 3-Methoxy-2(1H)-pyridinone
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Record name 3-Methoxy-2-pyridone
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Record name 20928-63-6
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Record name 3-Methoxy-2-pyridone
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Record name 3-methoxy-2-pyridone
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Record name 3-METHOXY-2-PYRIDONE
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Synthesis routes and methods

Procedure details

said pyridinone compound of Formula (6.0.0) by methylation with dimethylsulfate; wherein a reaction mixture is established with dimethylformamide (DMF) solvent in the presence of cesium carbonate, Cs2CO3, with gradual addition of said dimethylsulfate over a period of 30 minutes, while said reaction mixture temperature is kept at from 20° to 25° C.; and thereafter, said reaction mixture is maintained at said temperature and stirred for 16 hours; whereby there is produced a 3-methoxy-pyridinone compound N-protected by p-methoxybenzyl, of Formula (7.0.0):
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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